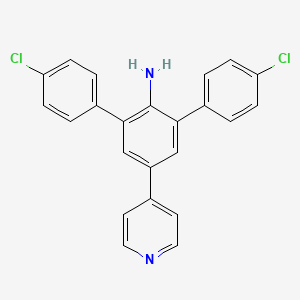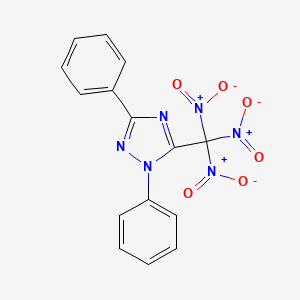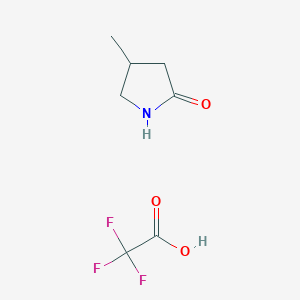![molecular formula C18H22O2SSi B12606974 Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester CAS No. 648436-73-1](/img/structure/B12606974.png)
Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl ester group, and a trimethylsilyl-substituted phenyl thioether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it valuable in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the trimethylsilyl group.
Benzoic acid, 4-methyl-, phenyl ester: Contains a phenyl ester group instead of a methyl ester.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Includes additional hydroxyl and methoxy groups.
Uniqueness
The presence of the trimethylsilyl group in benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester distinguishes it from other similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
648436-73-1 |
|---|---|
Formule moléculaire |
C18H22O2SSi |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl 4-(4-methyl-2-trimethylsilylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C18H22O2SSi/c1-13-6-11-16(17(12-13)22(3,4)5)21-15-9-7-14(8-10-15)18(19)20-2/h6-12H,1-5H3 |
Clé InChI |
MHDDIFWROLDQIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)

![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)

![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)

![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
